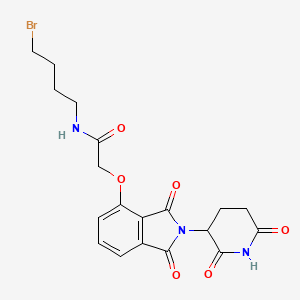

Thalidomide-O-acetamido-C4-Br

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20BrN3O6 |

|---|---|

Molecular Weight |

466.3 g/mol |

IUPAC Name |

N-(4-bromobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C19H20BrN3O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10H2,(H,21,25)(H,22,24,26) |

InChI Key |

JBNQSBLSKRJUFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Thalidomide-O-acetamido-C4-Br: A Core Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Tragedy to Targeted Therapeutics

Thalidomide, a drug with a dark past, has undergone a remarkable scientific renaissance. Initially marketed in the 1950s as a sedative, its devastating teratogenic effects led to its withdrawal and a global health crisis.[1][2] However, decades of research have unveiled its potent immunomodulatory and anti-cancer properties, leading to its repurposing for treating conditions like multiple myeloma and erythema nodosum leprosum.[3][4] The key to this therapeutic activity lies in its ability to bind to the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5] This interaction redirects the E3 ligase to induce the degradation of specific target proteins, a mechanism now being harnessed in the revolutionary field of targeted protein degradation (TPD).[3][4][5]

This guide focuses on a critical chemical tool in the TPD arsenal: Thalidomide-O-acetamido-C4-Br . This molecule is a "degrader building block," a specialized chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. Thalidomide-O-acetamido-C4-Br provides the E3 ligase-binding component, a crucial first step in the construction of these powerful research tools and potential therapeutics.

Chemical Identity and Properties

While a specific CAS number for Thalidomide-O-acetamido-C4-Br is not readily found in public chemical databases, its identity can be confidently established through its systematic name and the well-documented chemistry of its analogs. It is a derivative of thalidomide functionalized with an O-linked acetamido-C4-bromo linker. This linker provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest.

For the purpose of this guide, we will refer to the core chemical structure and provide data for closely related and commercially available analogs, which differ only in the terminal functional group of the C4 linker (e.g., amine or azide). These analogs share the same core structure and similar physicochemical properties relevant to their application in PROTAC synthesis.

Systematic Name: N-(4-bromobutyl)-2-((2-(2,6-dioxo-3-piperidinyl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Table 1: Chemical Identifiers of a Close Analog: Thalidomide-O-acetamido-C4-amine hydrochloride

| Identifier | Value | Source |

| CAS Number | 2245697-86-1 | |

| Molecular Formula | C19H22N4O6.HCl | |

| Molecular Weight | 438.86 g/mol | |

| IUPAC Name | N-(4-Aminobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | |

| InChI Key | UZDTXDUTMCCMDO-UHFFFAOYSA-N | |

| SMILES | NCCCCNC(COC1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O)=O.Cl |

The Role in Targeted Protein Degradation: A Mechanistic Overview

Thalidomide and its derivatives function as "molecular glues" by inducing proximity between CRBN and neosubstrates, proteins not normally targeted by this E3 ligase.[3] In the context of PROTACs, the thalidomide moiety of Thalidomide-O-acetamido-C4-Br serves as the CRBN-binding element. The other end of the PROTAC molecule contains a ligand for a protein of interest (POI). The linker, in this case, the acetamido-C4-Br chain, connects these two binding elements.

The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase is the critical event that initiates targeted protein degradation. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.

Figure 1: General workflow of PROTAC-mediated targeted protein degradation, highlighting the role of the thalidomide-based E3 ligase binder.

Synthesis and Functionalization: A Step-by-Step Protocol

PART 1: Synthesis of the Thalidomide-O-acetamido-C4-Br Building Block

Materials:

-

4-Hydroxythalidomide

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

1-Bromo-4-iodobutane

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

-

Protection of the Carboxylic Acid:

-

Dissolve 4-Hydroxythalidomide in DMF.

-

Add K₂CO₃ and stir the mixture.

-

Add tert-Butyl bromoacetate dropwise and stir the reaction at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting tert-butyl protected intermediate by column chromatography.

-

-

Deprotection to Yield the Carboxylic Acid:

-

Dissolve the purified intermediate in a mixture of TFA and DCM.

-

Stir the reaction at room temperature for a few hours until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the carboxylic acid intermediate.

-

-

Coupling with the Linker:

-

Dissolve the carboxylic acid intermediate in DMF.

-

Add a suitable coupling agent (e.g., DCC and NHS) to activate the carboxylic acid.

-

In a separate flask, prepare a solution of the amine-containing linker precursor (e.g., a protected 4-aminobutanol).

-

Add the amine solution to the activated carboxylic acid and stir overnight.

-

Purify the coupled product by column chromatography.

-

-

Introduction of the Bromo Terminus:

-

The terminal hydroxyl group of the linker is then converted to a bromide.

-

Dissolve the purified product in a suitable solvent (e.g., DCM).

-

Treat with a brominating agent (e.g., phosphorus tribromide or carbon tetrabromide/triphenylphosphine).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the final product, Thalidomide-O-acetamido-C4-Br, by column chromatography.

-

PART 2: Conjugation to a Protein of Interest (POI) Ligand

The terminal bromide of the building block allows for nucleophilic substitution by a suitable functional group on the POI ligand, typically an amine or a thiol.

Protocol:

-

Reaction Setup:

-

Dissolve the POI ligand (containing a nucleophilic group) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

-

Add a solution of Thalidomide-O-acetamido-C4-Br in the same solvent.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the conjugation by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

-

Purification:

-

Upon completion, purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the final product by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry to confirm its identity and purity.

-

Figure 2: A simplified workflow for the synthesis of Thalidomide-O-acetamido-C4-Br and its subsequent conjugation to a POI ligand to form a PROTAC.

Conclusion and Future Perspectives

Thalidomide-O-acetamido-C4-Br represents a key advancement in the field of targeted protein degradation, providing a versatile and readily functionalizable building block for the construction of PROTACs. The ability to synthetically append a wide variety of POI ligands to this thalidomide-based E3 ligase binder opens up vast possibilities for probing protein function and developing novel therapeutics. The modular nature of PROTACs, enabled by such building blocks, allows for the rapid generation and screening of degrader libraries to identify optimal candidates for specific targets. As our understanding of the ternary complex formation and the nuances of linker design continues to grow, the development of even more potent and selective protein degraders is on the horizon, with thalidomide-based scaffolds continuing to play a central role.

References

-

(2024). Targeted protein degradation using thalidomide and its derivatives. ResearchGate. [Link]

-

(2024). Induced protein degradation for therapeutics: past, present, and future. PMC. [Link]

-

(2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. SciSpace. [Link]

-

(2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications (RSC Publishing). [Link]

-

(2017). Thalidomide: A Review of Approved and Investigational Uses. ResearchGate. [Link]

-

Thalidomide. Wikipedia. [Link]

-

Thalidomide. American Chemical Society. [Link]

-

Critical assessment of targeted protein degradation as a research tool and pharmacological modality. PMC. [Link]

-

Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). ResearchGate. [Link]

-

Thalidomide. PubChem. [Link]

-

Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). [Link]

-

An in-depth review of thalidomide's basic moieties. [Link]

-

Scientists generate new targeted protein degradation system that tunes a cell's own proteins. [Link]

Sources

A Technical Guide to the Strategic Use of 4-Bromo-Thalidomide Derivatives in PROTAC Design

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The efficacy of a PROTAC is critically dependent on its three core components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. Among the most widely exploited E3 ligases is Cereblon (CRBN), recruited by ligands derived from thalidomide and its analogs, known as immunomodulatory drugs (IMiDs).[2] This guide provides an in-depth technical analysis of the role and application of functionalized thalidomide derivatives, specifically focusing on analogs bearing a C4-bromo modification on the phthalimide ring, such as 4-bromo-thalidomide. We will explore the structural basis of CRBN engagement, the strategic importance of the C4-bromo chemical handle in PROTAC synthesis, and provide validated experimental protocols for the design, synthesis, and characterization of potent, CRBN-recruiting PROTACs.

The PROTAC Mechanism: A Primer on Induced Protein Degradation

PROTACs are heterobifunctional molecules that function as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[4] This poly-ubiquitination serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, often resulting in profound and sustained target knockdown at very low concentrations.

Caption: General mechanism of PROTAC-mediated protein degradation.[5]

Cereblon (CRBN): The E3 Ligase of Choice

The discovery that thalidomide exerts its therapeutic and teratogenic effects by binding directly to Cereblon (CRBN) was a watershed moment for targeted protein degradation.[6][7] CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[2] The binding of IMiDs to CRBN allosterically modulates its substrate specificity, inducing the degradation of so-called "neosubstrates" like the transcription factors IKZF1 and IKZF3.[2] This naturally occurring "molecular glue" mechanism provided a blueprint for the rational design of PROTACs that co-opt CRBN to degrade a vast array of other proteins.

The Structural Basis of Thalidomide-CRBN Interaction

The interaction between thalidomide-based ligands and CRBN is structurally well-defined. X-ray crystallography has revealed that the glutarimide moiety of the ligand is essential for binding, fitting snugly into a hydrophobic "tri-tryptophan" pocket within the thalidomide-binding domain (TBD) of CRBN.[6][8] The phthalimide portion of the ligand remains largely solvent-exposed, projecting from the protein surface. This is a critical feature exploited in PROTAC design; modifications can be made to the phthalimide ring to attach linkers without significantly disrupting the primary binding interaction with CRBN.[9][10]

Caption: Binding of the thalidomide core to the CRBN binding pocket.

It is also crucial to note the stereochemistry at the chiral center of the glutarimide ring. The (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer.[11][12] While racemization can occur under physiological conditions, starting with enantiomerically pure material is a key consideration in optimizing PROTAC potency.

The Strategic Advantage of Thalidomide-O-acetamido-C4-Br

For the purpose of this guide, we will interpret "Thalidomide-O-acetamido-C4-Br" as a representative functionalized thalidomide derivative where the key reactive handle for linker attachment is a bromo group at the 4-position of the phthalimide ring. This is a common and highly effective strategy in PROTAC synthesis.

The bromine atom at the C4 position serves as a versatile synthetic handle. It is relatively stable but sufficiently reactive to participate in a wide range of cross-coupling and substitution reactions. This allows for the modular and efficient attachment of various linkers, which is a cornerstone of modern PROTAC development. The ability to rapidly synthesize a library of PROTACs with different linkers is essential for optimizing ternary complex formation and degradation efficacy.[13][14]

PROTAC Synthesis and Characterization Workflow

The development of a novel PROTAC is a multi-stage process involving chemical synthesis followed by rigorous biophysical and cellular characterization.

Caption: Experimental workflow for PROTAC synthesis and characterization.

Experimental Protocol: PROTAC Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative method for coupling a linker containing a primary amine to 4-bromo-thalidomide. The choice of an amine-terminated linker is common, as the subsequent amide bond formation with a POI ligand is typically robust.

Objective: To synthesize a Thalidomide-Linker intermediate.

Materials:

-

4-Bromo-thalidomide

-

Amine-terminated linker (e.g., Boc-amino-PEG3-amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction vial, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vial under a nitrogen atmosphere, add 4-bromo-thalidomide (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMSO. Causality: Anhydrous solvent is critical to prevent hydrolysis of reactants and intermediates.

-

Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that acts as a proton scavenger, facilitating the nucleophilic attack without competing with the amine linker.

-

Linker Addition: Add the amine-terminated linker (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction to 80-90 °C and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromo-thalidomide is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired Thalidomide-Linker conjugate.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR and high-resolution mass spectrometry (HRMS).[15]

Quantitative Data: Binding Affinities of CRBN Ligands

The binding affinity of the E3 ligase ligand is a critical parameter. While the addition of a linker at the C4 position generally has a minimal impact on direct CRBN binding, understanding the baseline affinities of the parent molecules is essential.[9]

| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method | Reference(s) |

| Thalidomide | CRBN | ~1.8 µM | ITC | [16] |

| Lenalidomide | CRBN | ~250 nM | ITC | [16] |

| Pomalidomide | CRBN | ~180 nM | ITC | [16] |

Experimental Protocol: Western Blot for Protein Degradation

Objective: To determine the ability of a synthesized PROTAC to induce the degradation of the target POI in a cellular context.

Materials:

-

Relevant cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (anti-POI, anti-loading control e.g., β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control. For a mechanistic control, co-treat a set of cells with a high concentration of PROTAC and 10 µM MG132. Causality: The MG132 control is crucial to validate that protein loss is due to proteasomal degradation. If the PROTAC is effective, MG132 should rescue the degradation.[17]

-

Incubation: Incubate the cells for a desired time period (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading across lanes.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency (DC50 and Dmax).

Conclusion and Future Outlook

Functionalized thalidomide derivatives, particularly those like 4-bromo-thalidomide, are indispensable tools in the field of targeted protein degradation. They provide a reliable, structurally validated anchor to the CRBN E3 ligase and incorporate a versatile chemical handle that facilitates the modular synthesis of PROTAC libraries. This modularity is key to navigating the complex structure-activity relationships that govern ternary complex formation and degradation efficacy.[13][18] As the field advances, the exploration of novel CRBN ligands beyond the traditional thalidomide scaffold continues, aiming to expand the scope of degradable targets and overcome potential resistance mechanisms.[19][20] However, the foundational chemistry and strategic principles established with C4-functionalized thalidomide analogs will undoubtedly continue to guide the development of the next generation of protein-degrading therapeutics.

References

Sources

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. promegaconnections.com [promegaconnections.com]

- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Acetamido-Linked Thalidomide Derivatives in Aqueous Solution: A Technical Guide for PROTAC Development

Executive Summary: Proteolysis Targeting Chimeras (PROTACs) have redefined targeted protein degradation. However, thalidomide-based Cereblon (CRBN) recruiting anchors present a critical physicochemical liability: rapid non-enzymatic hydrolysis in aqueous environments[1]. This whitepaper dissects the hydrolytic mechanisms of acetamido-linked thalidomide derivatives, evaluates the structure-activity relationships (SAR) of linker attachment points, and provides a self-validating analytical protocol to prevent artifactual degradation during stability profiling.

Mechanistic Basis of Hydrolytic Instability

Thalidomide and its derivatives are notoriously unstable in physiological aqueous solutions (pH ≥ 7.4)[1][2]. The degradation follows pseudo-first-order kinetics and is primarily driven by base-catalyzed hydrolysis[3]. The molecule contains two highly susceptible substructures:

-

The Glutarimide Ring: This ring is absolutely required to bind the tri-tryptophan (tri-Trp) pocket of the CRBN E3 ligase[4]. Hydrolytic opening of this ring yields inactive metabolites (such as the ring-opened impurity M11), which completely abolishes the formation of the ternary complex[4].

-

The Phthalimide Ring: Often the site of linker attachment in PROTACs, this ring is also prone to nucleophilic attack by hydroxide ions, leading to further structural fragmentation[1][5].

Mechanistic pathways of acetamido-thalidomide hydrolysis in aqueous media.

Impact of Acetamido Linkages and Attachment Points

In PROTAC design, the phthalimide ring is typically functionalized to provide an exit vector for the linker. The acetamido linkage is highly favored for its synthetic tractability and ability to modulate the electronic properties of the anchor[6]. However, the exact position of this linkage dictates the overall stability of the degrader[7][8].

Studies comparing linker attachment points reveal a distinct structural hierarchy regarding aqueous stability and degradation efficacy[7][8]. Attaching the acetamido linker at the C4 position of the phthalimide ring generally yields superior aqueous stability compared to the C5 position[7]. The C4-acetamido group introduces specific steric shielding and electronic resonance that partially protects the adjacent imide carbonyls from nucleophilic attack[7][8]. Conversely, modifications at the glutarimide nitrogen (N-position) lead to rapid deactivation, as the critical hydrogen bond donor required for CRBN binding is lost[7].

Table 1: Physicochemical and Stability Properties of Thalidomide Linker Attachments

| Linker Attachment Point | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | Plasma Half-life (t1/2, min) | Impact on CRBN Affinity |

| C4-position | Acetamido / Aminoalkyl | ~80% | >120 | Retained / Enhanced |

| C5-position | Acetamido / Aminoalkyl | ~70% | Not Determined | Reduced |

| N-position | Alkyl / Acyl | <10% | <30 | Abolished |

Data synthesized from comparative studies on thalidomide scaffold linker attachments[7][8].

Analytical Methodologies: Self-Validating Stability Profiling

A pervasive error in PROTAC development is "autosampler degradation." Because thalidomide derivatives degrade rapidly in neutral or basic aqueous solutions, samples left in an LC-MS autosampler post-extraction will continue to hydrolyze, resulting in artificially short half-lives and skewed pharmacokinetic data[1][5].

To ensure trustworthy kinetic data, the experimental protocol must be self-validating. The causality here is simple: base-catalyzed hydrolysis must be chemically arrested the exact moment the time-point is reached[1][9].

Protocol: Acid-Quenched LC-MS/MS Kinetic Assay

-

Preparation: Prepare a 10 mM stock of the acetamido-linked thalidomide PROTAC in anhydrous DMSO.

-

Incubation: Spike the stock into pre-warmed (37°C) 100 mM Phosphate Buffered Saline (PBS) at pH 7.4 to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 1% to prevent co-solvent stabilization artifacts.

-

Sampling: Aliquot 50 µL of the reaction mixture at predefined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Critical Quench Step: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) AND 0.1% to 1% phosphoric acid (or formic acid) [9].

-

Processing: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to autosampler vials and analyze via reverse-phase LC-MS/MS, monitoring the parent mass and the specific +18 Da mass shift indicative of water addition (hydrolysis).

Self-validating LC-MS/MS workflow for assessing PROTAC aqueous stability.

Strategic Mitigation of Aqueous Instability

When an acetamido-linked thalidomide PROTAC exhibits prohibitive instability, researchers must employ structural or formulation-based mitigation strategies:

-

Scaffold Hopping (Lenalidomide Substitution): Transitioning from a thalidomide anchor to a lenalidomide anchor involves the removal of one carbonyl group from the phthalimide ring[8]. This structural change significantly decreases the electrophilicity of the remaining imide system, drastically reducing the potential for inactivation in aqueous media while maintaining high CRBN affinity[8].

-

Linker Rigidification: Incorporating rigid motifs (e.g., piperazine or triazole rings) near the acetamido linkage can restrict the conformational flexibility of the PROTAC[10][11]. This not only improves the thermodynamic stability of the ternary complex but can also sterically occlude the vulnerable glutarimide carbonyls from solvent exposure[10][11].

References

- Benchchem. "Head-to-Head Comparison of Linker Attachment Points on the Thalidomide Scaffold: A Guide for PROTAC Development". Source: benchchem.com.

- Pharmaffiliates. "Essential Thalidomide Derivatives for High-Efficiency PROTAC Design". Source: pharmaffiliates.com.

- PMC. "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands". Source: nih.gov.

- Exploration Pub. "Current strategies for the design of PROTAC linkers: a critical review". Source: explorationpub.com.

- PubMed. "Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs". Source: nih.gov.

- ResearchGate. "Stability Study of a Thalidomide Suspension". Source: researchgate.net.

- ACS Publications. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications". Source: acs.org.

- PNAS. "Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs". Source: pnas.org.

- ResearchGate. "A General Strategy for the Preparation of Thalidomide-Conjugate Linkers". Source: researchgate.net.

- ACS Publications. "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs". Source: acs.org.

- PMC. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications". Source: nih.gov.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. explorationpub.com [explorationpub.com]

- 11. pubs.acs.org [pubs.acs.org]

The Hydrophobic Bridge: Engineering Alkyl Chain Linkers for Optimized Targeted Protein Degradation

The following technical guide provides an in-depth analysis of alkyl chain linkers in Targeted Protein Degradation (TPD). It is designed for researchers and drug discovery professionals, focusing on the causal relationships between linker chemistry, physicochemical properties, and degradation efficiency.

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is often dismissed as a passive connector. However, empirical data demonstrates that the linker is a "conformational rheostat" that dictates ternary complex stability, cell permeability, and metabolic fate.[] While Polyethylene Glycol (PEG) linkers have historically dominated due to solubility benefits, alkyl chain linkers have emerged as critical tools for overcoming the "permeability ceiling" of heterobifunctional degraders.[] This guide dissects the physicochemical and structural utility of alkyl linkers, providing actionable strategies for their deployment in drug discovery.

Part 1: The Physicochemical Landscape

The Permeability-Solubility Paradox

The primary driver for selecting an alkyl linker over a PEG linker is the modulation of Topological Polar Surface Area (TPSA) and Lipophilicity .[2][3]

-

TPSA Reduction: PEG chains introduce ether oxygens, each adding to the TPSA. High TPSA (>140 Ų) correlates with poor membrane permeability. Alkyl chains (–CH₂–)n are "TPSA-silent," allowing the molecule to maintain a lower polar profile despite increasing molecular weight.

-

Lipophilicity (LogP) & Membrane Transit: Alkyl chains increase LogP. While this aids passive diffusion through the lipid bilayer, it creates a solubility liability in aqueous media.[]

Comparative Metrics: Alkyl vs. PEG

| Feature | Alkyl Linker (–CH₂–)n | PEG Linker (–CH₂CH₂O–)n | Impact on TPD Efficacy |

| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Alkyl linkers often require formulation aids (e.g., cyclodextrins) but prevent "solvation shell" hindrance during binding. |

| Permeability | High (Low TPSA) | Moderate/Low (High TPSA) | Alkyl chains facilitate passive diffusion, critical for intracellular targets and CNS penetration. |

| Metabolic Stability | High (Inert) | Moderate (Oxidative cleavage) | Alkyl chains resist oxidative dealkylation common to PEGs (e.g., by CYP450s). |

| Conformation | Flexible / Hydrophobic Collapse | Flexible / Solvated | Alkyl chains can fold onto hydrophobic patches of the E3/POI, inducing "glue-like" cooperativity. |

Decision Logic: When to Deploy Alkyl Linkers

Use the following decision tree to determine if an alkyl linker is appropriate for your degrader campaign.

Figure 1: Decision matrix for linker selection based on physicochemical bottlenecks.

Part 2: Structural Biology & Ternary Complex Dynamics

The "Linker Collapse" Phenomenon

Unlike PEGs, which remain solvated and extended in aqueous environments, alkyl linkers are driven by the hydrophobic effect to minimize water contact. This can lead to "Linker Collapse," where the alkyl chain folds against a hydrophobic patch on the E3 ligase or the Protein of Interest (POI).

-

Mechanism: The entropic gain of releasing ordered water molecules from the hydrophobic surface drives this interaction.

-

Outcome: This collapse effectively shortens the "functional length" of the linker, potentially creating a tighter, more cooperative ternary complex than predicted by linear length alone. This mimics the action of "molecular glues."

Cooperativity and Length Optimization

The length of an alkyl linker is a critical determinant of the "Zone of Ubiquitination."

-

Too Short (< C3): Steric clash prevents ternary complex formation.

-

Optimal (C4 - C12): Allows formation of a productive ternary complex where the E2 ubiquitin-conjugating enzyme can reach surface lysines on the POI.

-

Too Long (> C16): Entropic penalty increases; the "Hook Effect" (binary binding outcompeting ternary formation) becomes more pronounced.

Part 3: Synthetic Strategies

Synthesizing alkyl-linked PROTACs requires robust coupling chemistry. The absence of heteroatoms limits the use of standard click chemistry (unless a triazole is acceptable). The most common approach involves Amide Coupling or Reductive Amination .

Protocol A: Standard Amide Coupling for Alkyl Linkers

This protocol describes the coupling of a mono-Boc-protected alkyl diamine linker to a carboxylic acid-functionalized E3 ligand (e.g., Pomalidomide derivative).

Materials:

-

Carboxylic acid-functionalized E3 ligand (e.g., Pomalidomide-COOH).

-

Mono-Boc-diamine linker (e.g., N-Boc-1,6-hexanediamine).

-

HATU (Coupling reagent).

-

DIPEA (Base).

-

DMF (Anhydrous solvent).

Step-by-Step Methodology:

-

Activation: Dissolve the E3 ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add the Mono-Boc-diamine linker (1.1 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the amide product.

-

Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 hour to remove the Boc group. Concentrate in vacuo to yield the amine-functionalized E3-linker construct.

-

Final Assembly: Repeat the coupling process (Steps 1–4) using the POI ligand-COOH and the newly deprotected E3-linker amine.

Part 4: Case Study – The Superiority of Alkyl Chains

Case: Optimization of ER

Challenge: Initial PEG-linked PROTACs targeting the Estrogen Receptor (ER

Experimental Intervention: Researchers synthesized a library of alkyl linkers ranging from C8 to C16.

Results:

-

C8 Linker: Inactive. Linker too short to span the gap between VHL and ER

. -

C16 Alkyl Linker:

-

Permeability: 5-fold increase in PAMPA permeability compared to PEG equivalent.

-

Potency: DC₅₀ improved to ~26 µM (micromolar range, but significantly better than inactive PEG variants in this specific scaffold context).

-

Mechanism: The hydrophobic alkyl chain facilitated entry, and the length (approx 20 Å) was sufficient to bridge the binding pockets without steric clash.

-

Part 5: Experimental Visualization

Ternary Complex Formation Workflow

Understanding if your alkyl linker supports cooperativity requires a specific workflow.

Figure 2: Workflow for validating linker efficacy from biochemical binding to cellular degradation.

References

-

Current strategies for the design of PROTAC linkers: a critical review. Source: PMC (National Institutes of Health) URL:[Link]

-

Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Thalidomide-O-acetamido-C4-Br: A Strategic Building Block for PROTAC Synthesis

Topic: Thalidomide-O-acetamido-C4-Br as a building block for degrader synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of physicochemical properties, permeability, and ternary complex stability. Thalidomide-O-acetamido-C4-Br represents a "ready-to-couple" E3 ligase ligand-linker conjugate designed to streamline the synthesis of Cereblon (CRBN)-recruiting degraders.

This guide analyzes the structural logic, synthetic utility, and experimental protocols for deploying Thalidomide-O-acetamido-C4-Br. Unlike simple alkyl-chain analogs, the inclusion of an acetamido moiety introduces hydrogen-bond acceptors/donors that can modulate solubility and reduce the lipophilicity often associated with long alkyl linkers.

Molecular Architecture & Design Logic

Structural Deconstruction

The nomenclature Thalidomide-O-acetamido-C4-Br describes a functionalized building block comprising three distinct domains:

-

The Warhead (CRBN Ligand): Based on the 4-hydroxythalidomide scaffold. The attachment at the C4 position of the phthalimide ring is the industry standard "exit vector," proven to minimize steric clash within the CRBN binding pocket (specifically the tri-tryptophan pocket).

-

The Linker Core (O-Acetamido): An ether linkage (-O-) connects the phthalimide to an acetamide group (-CH2-CONH-). This amide bond breaks the hydrophobicity of the chain, improving aqueous solubility compared to pure alkyl linkers.

-

The Electrophile (C4-Br): A 4-carbon alkyl chain terminating in a bromine atom. This alkyl bromide acts as the electrophilic handle for nucleophilic attack by a target protein ligand.

Chemical Identity:

-

Systematic Name: N-(4-bromobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

-

Formula: C

H -

Key Functionality: S

2 Alkylating Agent

Schematic Representation

The following diagram illustrates the functional segmentation of the molecule and its reactive potential.

Figure 1: Modular decomposition of Thalidomide-O-acetamido-C4-Br showing the exit vector and reactive terminus.[1]

Synthetic Utility: The S 2 Coupling Strategy

The primary utility of Thalidomide-O-acetamido-C4-Br is to convert a target protein ligand (bearing a nucleophile) into a PROTAC via a single-step alkylation.

Reaction Mechanism

The terminal alkyl bromide undergoes a classic Nucleophilic Substitution (S

-

Nucleophile (Nu): Typically a secondary amine, primary amine, thiol, or hydroxyl group on the Target Protein Ligand.

-

Electrophile (E): The C4-Br carbon of the building block.

-

Leaving Group: Bromide ion (Br⁻).

Comparison with Other Building Blocks

| Feature | Thalidomide-O-acetamido-C4-Br | Thalidomide-O-C4-COOH (Acid) | Thalidomide-O-C4-NH2 (Amine) |

| Reaction Type | Alkylation (S | Amide Coupling | Amide Coupling / Reductive Amination |

| Reagents | Base (K₂CO₃, DIPEA) | Coupling Agents (HATU, EDC) | Carboxylic Acid Partner |

| Atom Economy | High (HBr byproduct) | Lower (Urea byproducts) | Variable |

| Linker Character | Flexible, Amide-containing | Rigidified by amide bond | Flexible |

| Best For | Ligands with available Amines/Phenols | Ligands with Amines | Ligands with Acids |

Experimental Protocol: Synthesis of a PROTAC

Scenario: Coupling Thalidomide-O-acetamido-C4-Br to a target ligand with a secondary amine handle (e.g., a JQ1 derivative for BRD4 degradation).

Materials & Reagents[2]

-

Building Block: Thalidomide-O-acetamido-C4-Br (1.0 eq)[1]

-

Target Ligand: Amine-functionalized ligand (1.0 - 1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).

-

Note: K₂CO₃ is preferred for phenols; DIPEA for amines.

-

-

Solvent: Anhydrous DMF or DMSO.

-

Catalyst (Optional): Sodium Iodide (NaI, 0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Step-by-Step Methodology

-

Preparation:

-

Dissolve the Target Ligand (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Add DIPEA (2.0 - 3.0 eq). Stir for 5 minutes under inert atmosphere (N₂ or Ar).

-

-

Coupling:

-

Add Thalidomide-O-acetamido-C4-Br (1.0 eq) to the reaction mixture.

-

Optimization: If the reaction is sluggish, add NaI (0.1 eq).

-

-

Incubation:

-

Stir at 40°C - 60°C for 4–16 hours.

-

Caution: Do not exceed 80°C. The glutarimide ring of thalidomide is susceptible to hydrolysis at high temperatures and high pH [1].

-

-

Monitoring:

-

Monitor via LC-MS. Look for the disappearance of the bromide starting material (M+H pattern characteristic of Br) and formation of the product mass.

-

-

Workup & Purification:

-

Dilute with Ethyl Acetate, wash with water and brine (to remove DMF).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Note: Avoid strong basic modifiers (NH₄OH) during purification to prevent ring opening.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Glutarimide | pH too high or water present | Use anhydrous solvents; reduce base equivalents; switch to weaker base (NaHCO₃). |

| Low Conversion | Steric hindrance at amine | Add NaI catalyst; increase temperature to 60°C; use microwave irradiation (carefully). |

| Elimination (Alkene formation) | Strong base + Heat | Use a non-nucleophilic, weaker base; lower temperature. |

Synthesis Workflow Diagram

The following flow illustrates the decision logic and process for synthesizing a PROTAC using this building block.

Figure 2: Experimental decision matrix for coupling Thalidomide-O-acetamido-C4-Br.

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. Link

-

Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. Link

-

BroadPharm. (n.d.). Thalidomide-O-amido-C4-N3 Product Data. Retrieved from (Contextual Reference for structure verification).

Sources

Physical characteristics and storage conditions for Thalidomide-O-acetamido-C4-Br

Functionalized Cereblon Ligand for PROTAC® Development [1]

Executive Summary & Chemical Identity

Thalidomide-O-acetamido-C4-Br (CAS: 2940934-25-6) is a specialized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a Thalidomide core (targeting Cereblon/CRBN) functionalized at the 4-position with an acetamido linker terminating in an alkyl bromide. This electrophilic terminal allows for facile conjugation to target protein ligands via nucleophilic substitution (SN2).

Chemical Specifications

| Parameter | Specification |

| Chemical Name | N-(4-Bromobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |

| CAS Number | 2940934-25-6 |

| Molecular Formula | C19H20BrN3O5 |

| Molecular Weight | ~450.29 g/mol |

| Purity Grade | ≥95% (HPLC) |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (≥50 mg/mL), DMF; Insoluble in Water, Ethanol |

Physical Characteristics & Stability Profile

Understanding the physicochemical behavior of Thalidomide-O-acetamido-C4-Br is critical for maintaining its integrity during storage and synthesis.

Solid State Stability

-

Hygroscopicity: The glutarimide ring of the thalidomide core is susceptible to hydrolytic cleavage. The compound is moderately hygroscopic.

-

Photostability: Thalidomide derivatives are photosensitive. Prolonged exposure to ambient light can induce racemization or degradation.

-

Thermal Stability: Stable at room temperature for short durations (<24 hours) but requires freezing for long-term preservation.

Solution State Stability (DMSO)

-

Hydrolysis Risk: In aqueous or protic solvents, particularly at pH > 7.0, the glutarimide ring opens, rendering the compound inactive for CRBN binding.

-

Freeze-Thaw Sensitivity: Repeated freeze-thaw cycles can precipitate the compound or induce micro-hydrolysis if moisture is introduced.

Storage & Handling Protocols

Core Directive: Treat as a potent teratogen and hazardous chemical.

Storage Conditions

| State | Temperature | Container | Shelf Life |

| Powder (Lyophilized) | -20°C | Amber glass vial, desiccated, under Argon/N2 | 2 Years |

| Stock Solution (DMSO) | -80°C | Amber polypropylene or glass, gas-tight seal | 6 Months |

Handling Workflow (Diagram)

The following decision tree outlines the correct handling procedure to maximize stability and safety.

Figure 1: Storage and handling workflow to prevent hydrolytic degradation and minimize safety risks.

Experimental Protocols

Stock Solution Preparation (10 mM)

Objective: Create a stable stock solution for PROTAC synthesis. Materials: Anhydrous DMSO (≥99.9%, stored over molecular sieves), Vortex mixer, Argon gas.

-

Calculate: For 10 mg of Thalidomide-O-acetamido-C4-Br (MW ~450.29), required DMSO volume is ~2.22 mL.

-

Formula:

-

-

Equilibrate: Allow the product vial to warm to room temperature before opening to prevent condensation (water ingress).

-

Dissolve: Add Anhydrous DMSO. Vortex for 30-60 seconds until the solution is clear.

-

Purge: Gently overlay the solution with Argon or Nitrogen gas.

-

Aliquot: Dispense into small volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

Quality Control (HPLC)

Verify purity before committing to expensive PROTAC synthesis steps.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Phthalimide absorbance).

-

Acceptance Criteria: Single peak >95% area; absence of broad peak at solvent front (indicative of hydrolysis).

Application Logic: PROTAC Synthesis

Thalidomide-O-acetamido-C4-Br acts as the electrophile in SN2 reactions. It couples with a nucleophile (amine, hydroxyl, or thiol) present on the Target Protein Ligand.

Reaction Mechanism

The terminal alkyl bromide is a good leaving group. The reaction is typically catalyzed by a weak base (e.g., K2CO3 or DIPEA) in an aprotic polar solvent (DMF or DMSO).

Figure 2: Mechanistic pathway for conjugating the linker to a target ligand.

Critical Synthesis Tips

-

Stoichiometry: Use 1.0 eq of Ligand to 1.1-1.2 eq of Thalidomide-O-acetamido-C4-Br to ensure complete consumption of the valuable ligand.

-

Temperature: Perform reaction at 40-60°C to accelerate the SN2 displacement, but do not exceed 80°C to protect the thalidomide core.

-

Scavenging: Unreacted bromide can be scavenged using polystyrene-bound amine resins if column chromatography is not desired immediately.

References

-

ChemSrc. (2025).[1] Thalidomide-O-acetamido-C4-Br Physical Properties and CAS 2940934-25-6. Link

-

Selleck Chemicals. (n.d.). Thalidomide-O-amido-C4-N3 Technical Data and Storage. Link

-

Cayman Chemical. (n.d.). Thalidomide Solubility and Stability in DMSO/Aqueous Buffers. Link

-

TargetMol. (n.d.). Thalidomide-O-C4-COOH PROTAC Linker Properties. Link

Sources

Methodological & Application

Application Note: High-Efficiency Nucleophilic Substitution of Thalidomide-O-acetamido-C4-Br for PROTAC Synthesis

Executive Summary & Strategic Context

This application note details the optimized reaction conditions for utilizing Thalidomide-O-acetamido-C4-Br (Thal-Linker-Br) as an electrophilic building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The molecule consists of a Cereblon (CRBN) E3 ligase ligand (4-hydroxythalidomide derivative) linked via an acetamido spacer to a terminal alkyl bromide. The "C4-Br" designation typically denotes a 4-carbon aliphatic chain terminating in a bromide leaving group, designed for

Critical Challenge: The succinimide/glutarimide ring of the thalidomide core is highly susceptible to base-catalyzed hydrolysis (ring-opening) at pH > 7.5, particularly at elevated temperatures. This protocol prioritizes chemoselectivity , balancing the reactivity required for alkylation against the stability of the E3 ligase warhead.

Chemical Structure & Mechanistic Insight[1][2][3]

The Electrophile: Thalidomide-O-acetamido-C4-Br

The structural motif is generally defined as: [Thalidomide-4-O-CH₂-CONH-(CH₂)₄-Br]

-

Warhead: 4-Hydroxythalidomide (binds CRBN).[1]

-

Linker: Acetamido-alkyl chain (provides flexibility and solubility).

-

Leaving Group: Primary Bromide (moderately reactive electrophile).

Reaction Mechanism ( )

The conjugation relies on a bimolecular nucleophilic substitution (

Key Mechanistic Risks:

-

Glutarimide Hydrolysis: Strong bases (NaOH, KOH) or prolonged exposure to basic pH will open the glutarimide ring, rendering the PROTAC inactive against CRBN.

-

Elimination (

): High temperatures or bulky bases can promote dehydrohalogenation of the alkyl bromide, yielding a terminal alkene side product. -

Racemization: The chiral center at the glutarimide C3 position is configurationally unstable; however, thalidomide racemizes rapidly in vivo, so maintaining enantiopurity in synthesis is often secondary to preventing hydrolysis.

Experimental Protocol

Materials & Reagents[5][6]

-

Electrophile: Thalidomide-O-acetamido-C4-Br (1.0 equiv).

-

Nucleophile: Target Ligand containing free amine (-NH₂) or thiol (-SH) (1.0 – 1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( -

Catalyst (Optional): Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 0.5 equiv) for Finkelstein exchange.

-

Solvent: Anhydrous DMF or DMSO (stored over molecular sieves).

Standard Operating Procedure (Amine Nucleophile)

Step 1: Preparation Dissolve the Target Ligand (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

Step 2: Activation (Base Addition) Add DIPEA (2.0 – 3.0 equiv).

-

Note: If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 4.0 equiv to neutralize the salt and provide free base.

-

Caution: Avoid strong inorganic bases like NaH or LiHMDS, which will instantly degrade the thalidomide ring.

Step 3: Coupling Add Thalidomide-O-acetamido-C4-Br (1.0 – 1.1 equiv) to the mixture.

-

Optimization: If the reaction is sluggish, add NaI (0.1 equiv) to generate the more reactive alkyl iodide in situ.

Step 4: Incubation Stir at Room Temperature (20–25°C) for 12–24 hours.

-

Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (M) and appearance of product (M-Br+Nu).

-

Heating: Only if necessary, heat to 40–50°C. Do not exceed 60°C.

Step 5: Workup (Critical) The reaction mixture is likely basic. To prevent hydrolysis during concentration:

-

Dilute with DMSO or MeOH/Water.

-

Acidify slightly with Formic Acid or TFA (to pH ~6) immediately prior to purification.

-

Purification: Direct injection onto Prep-HPLC (Reverse Phase C18). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.

Optimization & Troubleshooting Guide

Condition Screening Matrix[3]

| Parameter | Standard Condition | Aggressive Condition (Low Reactivity) | Risk Factor |

| Solvent | DMF (Anhydrous) | DMSO | DMSO is harder to remove; high boiling point. |

| Base | DIPEA (2-3 eq) | Carbonates are heterogeneous; may cause hydrolysis if wet. | |

| Temp | 25°C | 50°C | High Risk: Ring opening >50°C. |

| Catalyst | None | NaI / KI (0.5 eq) | Iodine cleanup required; generally safe. |

| Stoichiometry | 1:1 ratio | 1.5 eq Nucleophile | Excess nucleophile is easier to remove than excess Thal-Br. |

Handling Hydrolysis (The "Open Ring" Byproduct)

If LC-MS shows a mass of

-

Cause: pH too high (>8.0) or water present in solvent.

-

Solution: Switch from inorganic bases (

) to hindered organic bases (DIPEA). Ensure solvents are strictly anhydrous. Reduce reaction time.

Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis, emphasizing the protection of the thalidomide core.

Caption: Logical workflow for nucleophilic substitution emphasizing chemoselectivity and hydrolysis prevention.

References

-

Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

Chemistry Steps. (2021). Thalidomide: Stereochemistry and Hydrolysis Mechanisms. Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of PROTACs Utilizing Alkyl Bromide Linkers

Abstract & Strategic Overview

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, utilizing the cell's ubiquitin-proteasome system to degrade pathogenic proteins.[1] While linker design often fluctuates between polyethylene glycol (PEG) and alkyl chains, alkyl linkers are increasingly favored for their ability to enhance membrane permeability and improve the pharmacokinetic profile of degraders by reducing polar surface area [1].

This guide details the synthesis of PROTACs using alkyl bromide linkers . Unlike amide coupling strategies, this approach relies on nucleophilic substitution (

Mechanism of Action

The PROTAC facilitates the formation of a ternary complex between the Protein of Interest (POI) and an E3 ligase (e.g., VHL or Cereblon).[1][2][3][4] The alkyl linker acts as the structural bridge, determining the spatial orientation required for efficient ubiquitin transfer.

Figure 1: The PROTAC-mediated degradation cascade.[5] The linker (blue) is critical for ternary complex stability.

Retrosynthetic Analysis & Design

The synthesis is designed to avoid the statistical mixture of "Ligand-Linker-Ligand" dimers (homobifunctional byproducts).

Strategy:

-

Step 1 (Linker Activation): Mono-alkylation of Ligand A (Anchor) with a large excess of dibromoalkane.

-

Step 2 (Convergent Coupling): Displacement of the terminal bromide by Ligand B (Warhead).

Key Chemical Considerations

-

Leaving Group Ability: Bromide is a good leaving group, but conversion to iodide in situ (Finkelstein condition) significantly accelerates the reaction rate.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) are essential to solvate the nucleophile and stabilize the transition state.

-

Stoichiometry: In Step 1, the dibromoalkane must be in excess (3–5 equivalents) to ensure the major product is the mono-bromide.

Protocol Phase 1: Synthesis of the Bromo-Alkyl Intermediate

This protocol describes the functionalization of a phenolic E3 ligase ligand (e.g., a Thalidomide derivative or VHL ligand precursor) with a dibromoalkane.

Materials

-

Ligand A (Nucleophile): Phenol-containing ligand (e.g., 4-Hydroxythalidomide).

-

Linker Reagent: 1,6-Dibromohexane (or desired chain length).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[4]

-

Catalyst: Potassium Iodide (KI) - catalytic amount (optional for Step 1).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve Ligand A (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Activation: Add

(2.0 eq). Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol, generating the phenoxide anion.-

Expert Insight: The color often shifts (e.g., to yellow/orange) upon phenoxide formation.

-

-

Linker Addition: In a separate flask, dissolve 1,6-Dibromohexane (5.0 eq) in DMF.

-

Reaction: Add the activated Ligand A solution dropwise to the Dibromoalkane solution over 30 minutes.

-

Critical Control Point: Adding the ligand to the excess linker prevents the formation of the dimer (Ligand-Linker-Ligand).

-

-

Heating: Heat the mixture to 60°C and stir for 4–12 hours. Monitor by LC-MS.[4]

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).[4]

-

Wash 3x with Water (to remove DMF) and 1x with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography (Silica gel).[4] Elute with Hexanes/EtOAc gradient. The excess dibromoalkane elutes first (non-polar), followed by the desired Bromo-Alkyl-Ligand .

Protocol Phase 2: Coupling to the Warhead (Warhead Conjugation)

The isolated Bromo-Alkyl-Ligand is now reacted with the Target Protein Ligand (Warhead) containing a nucleophilic handle (amine or hydroxyl).

Materials

-

Intermediate: Bromo-Alkyl-Ligand (from Phase 1).

-

Ligand B (Nucleophile): Warhead with secondary amine or phenol.

-

Base: N,N-Diisopropylethylamine (DIPEA) for amines, or

for phenols. -

Catalyst: Potassium Iodide (KI) (1.0 eq) - Essential .

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure

-

Setup: Charge a reaction vial with Ligand B (1.0 eq) and Bromo-Alkyl-Ligand (1.1 eq).

-

Solvent & Base: Dissolve in MeCN or DMF (0.05 M). Add DIPEA (3.0 eq) if using an amine nucleophile.

-

Finkelstein Activation: Add KI (1.0 eq).

-

Reaction: Heat to 50–80°C. Stir for 12–24 hours.

-

Monitoring: Check LC-MS for the disappearance of the bromo-intermediate and appearance of the product mass (

).

-

-

Workup & Purification:

-

Remove solvent under reduced pressure.[4]

-

Redissolve in DMSO/MeOH.

-

Purification: Reverse-Phase Preparative HPLC (C18 column).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 95% MeCN.

-

Experimental Workflow Diagram

Figure 2: Convergent synthesis workflow preventing dimerization and ensuring high yield.

Data Analysis & Quality Control

Successful synthesis must be validated using the following criteria.

| Metric | Method | Acceptance Criteria |

| Purity | HPLC (UV 254nm) | > 95% |

| Identity | LC-MS (ESI+) | Mass within ± 0.5 Da of calc. |

| Structure | 1H NMR (DMSO-d6) | Integration of alkyl linker protons (approx 1.2-1.8 ppm) matches chain length. |

| Solubility | Kinetic Solubility | > 10 µM in PBS (desirable for biological assays). |

Troubleshooting Guide (Expert Insights)

-

Problem: Low Yield in Step 1 (Dimerization).

-

Cause: Ligand concentration too high relative to linker.

-

Solution: Increase Dibromoalkane to 10 eq or use a syringe pump for slower ligand addition.

-

-

Problem: No Reaction in Step 2.

-

Cause: Steric hindrance on Ligand B or poor leaving group.

-

Solution: Ensure KI is fresh (iodide source). Increase temperature to 90°C. Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher thermal stability.

-

-

Problem: Elimination (Alkene formation).

-

Cause: Base is too strong or temperature too high.

-

Solution: Switch from inorganic bases (

) to milder organic bases (DIPEA). Lower temperature to 50°C and extend reaction time.

-

References

- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Purification methods for Thalidomide-O-acetamido-C4-Br conjugates

Application Note & Protocols

Topic: High-Purity Isolation of Thalidomide-O-acetamido-C4-Br Conjugates: A Guide to Chromatographic Purification and Quality Control

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm-shifting therapeutic modality that leverages the cell's ubiquitin-proteasome system to eradicate disease-causing proteins.[1] The synthesis of these heterobifunctional molecules relies on the modular assembly of high-purity building blocks.[2] This guide provides a detailed technical overview and robust protocols for the purification of Thalidomide-O-acetamido-C4-Br, a critical intermediate for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] We address the unique physicochemical challenges of this conjugate and outline a validated multi-step purification strategy employing both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the stringent purity (>98%) required for successful downstream applications in drug discovery.

Introduction: The Critical Role of Purity in PROTAC Synthesis

PROTACs are composed of two distinct ligands—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[5] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[6] Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used as ligands that effectively recruit the CRBN E3 ligase complex.[4][7]

The Thalidomide-O-acetamido-C4-Br conjugate is a versatile synthetic intermediate. The thalidomide moiety serves as the CRBN-recruiting element, while the bromo-butyl (C4-Br) terminus provides a reactive handle for covalent linkage to a POI-binding ligand. The purity of this intermediate is paramount; the presence of unreacted starting materials, byproducts, or degradants can lead to failed coupling reactions, the generation of complex impurity profiles in the final PROTAC, and ultimately, misleading biological data.[] This document serves as a Senior Application Scientist's guide to navigating the purification of this key building block.

The Purification Challenge: Understanding the Molecule

The structure of Thalidomide-O-acetamido-C4-Br presents several purification challenges:

-

Potential for Hydrolysis: The glutarimide and phthalimide rings of the thalidomide core are susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened impurities.[9]

-

Chiral Integrity: Thalidomide possesses a chiral center that can racemize under physiological conditions. While the starting material may be enantiopure, care must be taken during synthesis and purification to monitor chiral integrity if a specific enantiomer is desired.[7][10]

-

Synthetic Impurities: The crude reaction mixture will invariably contain unreacted starting materials (e.g., hydroxy-thalidomide, the linker precursor), excess reagents, and side-products from the coupling reaction.[11]

-

Bromine-Related Byproducts: Synthesis of the brominated linker can introduce impurities. It may be necessary to quench and remove any residual unreacted bromine (Br₂) before purification.[12][13]

A multi-step purification strategy is therefore not just recommended, but essential for achieving the high purity required for subsequent synthetic steps and reliable biological evaluation.[14]

Strategic Purification Workflow

A robust purification strategy involves an initial, high-capacity cleanup step followed by a high-resolution polishing step. This approach efficiently removes bulk impurities first, simplifying the final purification and enhancing overall yield and purity.

Caption: A validated two-step chromatographic workflow for purifying Thalidomide-O-acetamido-C4-Br.

Protocol 1: Initial Purification via Normal-Phase Flash Chromatography

This initial step is designed to rapidly remove major impurities, such as less polar starting materials and non-polar byproducts, from the crude reaction mixture.[15] Normal-phase chromatography is often preferred for the first pass due to the ease and lower cost of solvent removal compared to reversed-phase methods.[16]

Principle & Method Development

The separation is based on polarity. The relatively polar thalidomide conjugate will have a stronger affinity for the silica stationary phase than less polar impurities. Thin Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system.

Expertise & Experience: The goal of TLC analysis is to find a solvent system where the desired product has a retention factor (Rƒ) of approximately 0.2-0.4. This Rƒ value typically translates well to flash chromatography, allowing for good separation without excessively long run times. A common starting point is a mixture of a non-polar solvent (like Dichloromethane or Ethyl Acetate) and a polar solvent (like Methanol).[15]

Step-by-Step Protocol

-

TLC Analysis:

-

Dissolve a small amount of the crude material in Dichloromethane (DCM) or another suitable solvent.

-

Spot the solution onto a silica gel TLC plate (F254).

-

Develop the plate in various solvent systems (e.g., start with 2% Methanol in DCM, then try 5% and 10%).

-

Visualize the spots under UV light (254 nm). The thalidomide-containing compounds should be UV-active.[15]

-

Select the solvent system that provides the best separation and an Rƒ value in the target range.

-

-

Sample Preparation & Loading:

-

Dissolve the entire crude product in a minimal amount of the loading solvent (e.g., DCM).

-

Alternatively, for compounds with lower solubility, create a slurry by adsorbing the crude material onto a small amount of silica gel. Dry this slurry under vacuum to create a free-flowing powder. This "dry loading" technique often results in sharper bands and better separation.

-

-

Flash Chromatography Execution:

-

Select a silica gel cartridge appropriately sized for the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

-

Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% DCM).

-

Load the sample onto the column using either the liquid or dry loading method.

-

Begin the elution with a linear gradient based on your TLC results (e.g., 0-10% Methanol in DCM over 10-15 column volumes).

-

Monitor the elution profile using the system's UV detector (254 nm is a good wavelength for the phthalimide group).

-

Collect fractions based on the observed peaks.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC or analytical LC-MS to identify those containing the pure product.

-

Combine the fractions that show a single, clean spot corresponding to the desired product.

-

Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the partially purified conjugate.

-

Data Presentation: Typical Flash Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of small organic molecules.[15] |

| Mobile Phase A | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Provides good solubility for a wide range of organic compounds. |

| Mobile Phase B | Methanol (MeOH) | Polar modifier to elute the polar conjugate from the silica. |

| Gradient | 0% → 10% B over 10-15 CV | A shallow gradient ensures good resolution between closely eluting compounds. |

| Detection | UV at 254 nm | The phthalimide ring of thalidomide has strong absorbance at this wavelength.[17] |

| Expected Purity | 85-95% | Sufficient for proceeding to the final polishing step. |

Protocol 2: Final Purification via Reversed-Phase Preparative HPLC

Reversed-phase HPLC (RP-HPLC) is the gold standard for achieving the high purity (>98%) required for compounds intended for biological assays or as critical synthetic intermediates.[18] Separation is based on hydrophobicity, making it an excellent orthogonal technique to normal-phase chromatography.

Principle & Method Development

In RP-HPLC, the stationary phase (typically C18-modified silica) is non-polar, and the mobile phase is polar. More hydrophobic molecules interact more strongly with the stationary phase and elute later. The Thalidomide-O-acetamido-C4-Br conjugate, being a moderately non-polar molecule, is well-suited for this technique.

Trustworthiness & Self-Validation: An analytical HPLC or UPLC-MS method should first be developed to establish the retention time of the product and identify key impurities. This analytical method is then used to guide the preparative method development and to confirm the purity of the collected fractions, creating a self-validating workflow.[18]

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve the partially purified product from Protocol 1 in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Dilute this solution with the initial mobile phase (e.g., 20% Acetonitrile in water) to a final concentration of 10-50 mg/mL.[19]

-

Crucially, filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could damage the HPLC column or system.

-

-

Preparative HPLC Execution:

-

Equilibrate the preparative C18 column with the starting mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run a linear gradient designed to elute the product well-separated from any remaining impurities (e.g., 20% to 80% Acetonitrile over 20-30 minutes).

-

Monitor the separation by UV detection (e.g., 254 nm and/or 280 nm).

-

Collect fractions corresponding to the main product peak. It is often wise to collect the beginning, middle (heart), and end of the peak in separate fractions.

-

-

Fraction Analysis and Pooling:

-

Analyze each collected fraction using an analytical UPLC-MS system to confirm both the identity (correct mass) and purity.

-

Pool only the fractions that meet the required purity specification (e.g., >98%).[15]

-

-

Solvent Removal:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the majority of the organic solvent (Acetonitrile) using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, fluffy solid.[19] This is the preferred method for obtaining a solvent-free final product.

-

Data Presentation: Typical Preparative RP-HPLC Parameters

| Parameter | Recommended Setting | Rationale & Expert Insights |

| Stationary Phase | C18 Silica (e.g., 5-10 µm particle size) | The universal standard for reversed-phase separation of small molecules, offering high resolving power.[19] |

| Mobile Phase A | Water + 0.1% Formic Acid (FA) or TFA | The acidic modifier improves peak shape and ensures consistent ionization for MS analysis.[18] |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% FA or TFA | ACN is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 20% → 80% B over 20-30 min | This gradient should be optimized based on the analytical run. |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) | Scaled up from the analytical method to maintain separation efficiency. |

| Detection | UV at 254 nm | Primary wavelength for detection. |

| Expected Purity | >98% | The standard for high-quality synthetic intermediates in drug discovery.[] |

Expert Insight on Mobile Phase Additives: Formic acid (FA) is generally preferred over trifluoroacetic acid (TFA) if the final compound is intended for biological assays, as residual TFA can be difficult to remove and may interfere with cellular activity. However, TFA often provides sharper peaks. If TFA is used, it is good practice to perform a salt exchange or further workup if the trifluoroacetate salt is undesirable.

Quality Control and Final Characterization

Final validation of the purified conjugate is non-negotiable. A panel of orthogonal analytical techniques must be used to confirm identity, purity, and structural integrity.

Caption: Logic diagram for the quality control and release of the final product.

Recommended Analytical Tests

| Analytical Method | Purpose | Acceptance Criteria |

| Analytical UPLC-MS | Assess purity and confirm molecular weight. | Purity ≥ 98% by UV; Observed [M+H]⁺ matches theoretical mass ± 0.1 Da.[20] |

| ¹H and ¹³C NMR | Confirm structural integrity and absence of impurities. | Spectra consistent with the proposed structure; absence of significant impurity signals.[11] |

| HRMS (ESI-TOF) | Confirm elemental composition. | Measured mass within 5 ppm of the calculated exact mass.[9] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield after Flash | Product is too polar/insoluble; Co-elution with impurities. | Use a stronger solvent system (e.g., add a small % of acetic acid to the MeOH). Use the dry loading method. |

| Broad Peaks in HPLC | Column overload; Poor sample solubility; Secondary interactions. | Reduce injection volume/concentration. Ensure sample is fully dissolved in the mobile phase. Use a different mobile phase additive (e.g., TFA instead of FA). |